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Compound of Interest

Compound Name: N6,N6-Dimethyl-xylo-adenosine

Cat. No.: B15584445 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the experimental findings for two adenosine analogs: N6,N6-

Dimethyladenosine and N6-Cyclohexyladenosine. This document summarizes their

performance, presents supporting experimental data, and details relevant experimental

protocols and signaling pathways.

This guide focuses on the available experimental data for N6,N6-Dimethyladenosine and

compares it with the well-characterized adenosine analog, N6-Cyclohexyladenosine (CHA), to

provide a reference for researchers investigating adenosine receptor signaling and related

pathways.

Quantitative Data Summary
The following tables summarize the available quantitative data for N6,N6-Dimethyladenosine

and N6-Cyclohexyladenosine, focusing on their receptor binding affinities and functional

activities.

Table 1: N6,N6-Dimethyladenosine - Biological Activity
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Target Assay Cell Line/System Result

AKT Signaling In-cell Western
Non-small cell lung

cancer cell lines

Robust inhibition of

AKT

phosphorylation[1]

Adenosine A3

Receptor
Ligand Binding Human A3 Receptor

Greater affinity than

unmodified

adenosine[2][3][4]

Table 2: N6-Cyclohexyladenosine (CHA) - Biological Activity

Target
Receptor

Assay Species/Tissue
Binding
Affinity (Kd /
Ki)

Functional
Activity (EC50)

Adenosine A1
Radioligand

Binding

Bovine Brain

Membranes
Kd: 0.7 nM[5] 8.2 nM[6][7][8][9]

Adenosine A1
Radioligand

Binding

Guinea Pig Brain

Membranes
Kd: 6 nM[5]

Adenosine A1
Radioligand

Binding
Not Specified Ki: ~1.3 nM[10]

Adenosine A2A
Radioligand

Binding
Not Specified Ki: 514 nM[10]

Adenosine A3
Radioligand

Binding
Human

Ki: ~2,400

nM[10]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the

replication and validation of these findings.

Radioligand Binding Assay for Adenosine Receptors
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This protocol is a standard method for determining the binding affinity of a compound for a

specific receptor subtype.

Membrane Preparation: Membranes are prepared from cells or tissues expressing the

adenosine receptor subtype of interest (e.g., CHO cells stably expressing the human A3

receptor or rat brain tissue for A1 receptors).

Incubation: A specific concentration of a radiolabeled ligand (e.g., [3H]N6-

cyclohexyladenosine) is incubated with the membrane preparation in the presence of varying

concentrations of the unlabeled test compound (e.g., N6,N6-Dimethyladenosine or CHA).

Separation: The bound and free radioligand are separated by rapid filtration through a glass

fiber filter.

Quantification: The amount of radioactivity trapped on the filter, representing the bound

radioligand, is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-

Prusoff equation.

In-cell Western Assay for AKT Phosphorylation
This assay measures the level of protein phosphorylation within cells, providing an indication of

the activation state of a signaling pathway.

Cell Culture and Treatment: Non-small cell lung cancer cells are cultured in microplates and

treated with various concentrations of the test compound (e.g., N6,N6-Dimethyladenosine)

for a specified period.

Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized

with a detergent to allow for antibody entry.

Antibody Incubation: The cells are incubated with a primary antibody specific for the

phosphorylated form of AKT and another primary antibody for total AKT (as a loading

control).
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Secondary Antibody Incubation: The cells are then incubated with fluorescently labeled

secondary antibodies that bind to the primary antibodies.

Signal Detection: The fluorescence intensity in each well is measured using an imaging

system.

Data Analysis: The ratio of phosphorylated AKT to total AKT is calculated to determine the

effect of the compound on AKT signaling.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by N6,N6-

Dimethyladenosine and N6-Cyclohexyladenosine.
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Caption: Adenosine A3 Receptor Signaling Pathway.

The Adenosine A3 receptor, a G protein-coupled receptor, can be activated by agonists like

N6,N6-Dimethyladenosine. This activation leads to the modulation of downstream signaling

cascades, including the inhibition of adenylyl cyclase and the activation of phospholipase C,

ultimately resulting in various cellular responses.[11][12][13][14][15]
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Caption: PI3K/AKT Signaling Pathway Inhibition.

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. N6,N6-

Dimethyladenosine has been identified as an inhibitor of this pathway, specifically targeting the

phosphorylation of AKT.[16][17][18][19][20] This inhibition can block downstream signaling and

affect cell fate. N6-Cyclohexyladenosine, conversely, has been shown to enhance the

activation of the PI3K/Akt/CREB/BDNF axis.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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